1'-Hydroxy-Midazolam
Übersicht
Beschreibung
Alpha-Hydroxy-Midazolam ist ein Metabolit von Midazolam, einem kurz wirkenden Benzodiazepin mit schnellem Wirkungseintritt, das häufig bei Krampfanfällen, Anästhesie und Angststörungen eingesetzt wird . Alpha-Hydroxy-Midazolam wird durch das hepatische Cytochrom-P450-Enzymsystem gebildet und ist bekanntlich mit Midazolam equipotent .
Wissenschaftliche Forschungsanwendungen
Alpha-Hydroxy-Midazolam hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Probesubstrat verwendet, um die Aktivität von Cytochrom-P450-Enzymen zu untersuchen.
Wirkmechanismus
Alpha-Hydroxy-Midazolam entfaltet seine Wirkung durch Bindung an den Gamma-Aminobuttersäure (GABA)-Rezeptor, insbesondere an der Benzodiazepin-Rezeptorstelle . Diese Bindung verstärkt die inhibitorischen Wirkungen von GABA, was zu anxiolytischen, sedativen, muskelrelaxierenden und antikonvulsiven Eigenschaften führt . Die Wechselwirkung der Verbindung mit dem GABA-Rezeptor vermittelt ihre pharmakologischen Wirkungen.
Wirkmechanismus
Target of Action
1’-Hydroxymidazolam, a major active metabolite of Midazolam, primarily targets the GABA-A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system . The compound acts as a neuronal depressant , inhibiting neuronal activity .
Mode of Action
1’-Hydroxymidazolam interacts with its targets, the GABA-A receptors, by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels . This interaction results in an enhanced inhibitory effect on neuronal activity, leading to sedation, muscle relaxation, and anticonvulsant effects .
Biochemical Pathways
1’-Hydroxymidazolam is involved in the glucuronidation pathway, a significant detoxification and elimination pathway for endogenous and exogenous compounds . It is the glucuronidated conjugate of the midazolam metabolite, 1-hydroxymidazolam . This process is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7 .
Pharmacokinetics
The pharmacokinetics of 1’-Hydroxymidazolam is independent of CYP3A5 expression . The average area under the plasma concentration curve (AUC, 0–8 h) of 1’-Hydroxymidazolam was found to be 3748 ± 427 ng-min/ml in homozygous CYP3A53 subjects and 3920 ± 402 ng-min/ml in heterozygous CYP3A51/*3 subjects
Result of Action
The action of 1’-Hydroxymidazolam results in significant inhibition of the action potential firing rate at concentrations of 100 nM or higher . It causes a steady increase in the depression of network activity with increasing concentrations of up to 1 µM in neocortical slice cultures from wild-type mice . This indicates that 1’-Hydroxymidazolam contributes to the net pharmacologic activity of midazolam .
Action Environment
The action, efficacy, and stability of 1’-Hydroxymidazolam can be influenced by environmental factors such as the presence of other CNS depressants . For instance, the use of midazolam has been associated with respiratory depression and respiratory arrest, especially when used concomitantly with other CNS depressants like opioids . Therefore, the clinical environment and the presence of other medications can significantly impact the action of 1’-Hydroxymidazolam.
Biochemische Analyse
Biochemical Properties
1-Hydroxymidazolam plays a significant role in biochemical reactions, particularly in the metabolism of midazolam. It interacts with several enzymes, including cytochrome P450 3A4 and 3A5, which are responsible for its formation . Additionally, 1-Hydroxymidazolam undergoes further metabolism by uridine diphosphate glucuronosyltransferase (UGT) enzymes, specifically UGT2B4 and UGT2B7, leading to its glucuronidation . These interactions are crucial for the compound’s biotransformation and elimination from the body.
Cellular Effects
1-Hydroxymidazolam affects various types of cells and cellular processes. It has been shown to influence neuronal activity, although its effects are less potent than those of midazolam . In cultured neocortical slices, 1-Hydroxymidazolam inhibits neuronal activity at higher concentrations, indicating its role in modulating neuronal function . Additionally, 1-Hydroxymidazolam may contribute to the overall pharmacological effects of midazolam, particularly in cases of impaired drug metabolism .
Molecular Mechanism
The molecular mechanism of 1-Hydroxymidazolam involves its interaction with gamma-aminobutyric acid (GABA) receptors. Similar to midazolam, 1-Hydroxymidazolam acts as an allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA . This interaction leads to increased chloride ion influx, hyperpolarizing the neuronal membrane and resulting in sedative and anxiolytic effects . Additionally, 1-Hydroxymidazolam undergoes glucuronidation by UGT enzymes, facilitating its excretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Hydroxymidazolam change over time. Studies have shown that its clearance increases significantly within the first few days of administration . This increase in clearance is likely due to the induction of metabolic enzymes involved in its biotransformation. Furthermore, 1-Hydroxymidazolam’s stability and degradation in vitro and in vivo have been investigated, revealing its contribution to the overall pharmacological activity of midazolam .
Dosage Effects in Animal Models
The effects of 1-Hydroxymidazolam vary with different dosages in animal models. Higher doses of 1-Hydroxymidazolam have been associated with increased sedative and anxiolytic effects . At very high doses, toxic effects such as respiratory depression and decreased neuronal activity have been observed . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
1-Hydroxymidazolam is involved in several metabolic pathways. It is primarily formed through the hydroxylation of midazolam by cytochrome P450 3A4 and 3A5 enzymes . Subsequently, 1-Hydroxymidazolam undergoes glucuronidation by UGT2B4 and UGT2B7, resulting in the formation of glucuronide conjugates . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body.
Transport and Distribution
1-Hydroxymidazolam is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound, which affects its distribution and availability . Additionally, 1-Hydroxymidazolam can cross the blood-brain barrier, contributing to its central nervous system effects . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which play a role in its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of 1-Hydroxymidazolam is primarily within the cytoplasm and endoplasmic reticulum of cells. This localization is facilitated by its interactions with specific targeting signals and post-translational modifications . The compound’s activity and function are influenced by its subcellular localization, as it interacts with enzymes and receptors within these compartments . Understanding the subcellular localization of 1-Hydroxymidazolam is crucial for elucidating its mechanism of action and pharmacological effects.
Vorbereitungsmethoden
Alpha-Hydroxy-Midazolam wird hauptsächlich als Metabolit von Midazolam durch die Wirkung von hepatischen Cytochrom-P450-3A-Enzymen gebildet . Der Syntheseweg beinhaltet die Hydroxylierung von Midazolam, was zur Bildung von Alpha-Hydroxy-Midazolam führt.
Analyse Chemischer Reaktionen
Alpha-Hydroxy-Midazolam unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Alpha-Hydroxy-Midazolam kann weiter oxidiert werden, um andere Metaboliten zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung ihrer Hydroxylgruppe.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Alpha-Hydroxy-Midazolam ähnelt anderen Benzodiazepin-Metaboliten, wie zum Beispiel:
4-Hydroxy-Midazolam: Ein weiterer Metabolit von Midazolam, aber weniger häufig.
1-Hydroxy-Midazolam: Ein primärer Metabolit von Midazolam, der signifikant zu seiner pharmakologischen Aktivität beiträgt.
Alpha-Hydroxy-Midazolam ist aufgrund seiner Equipotenz zu Midazolam und seiner bedeutenden Rolle im Metabolismus von Midazolam einzigartig .
Eigenschaften
IUPAC Name |
[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSMEGADRFZVNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208175 | |
Record name | 1-Hydroxymethylmidazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59468-90-5 | |
Record name | 1′-Hydroxymidazolam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59468-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxymethylmidazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxymethylmidazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-HYDROXYMIDAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5142BN92Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-hydroxymidazolam formed and eliminated?
A1: 1-Hydroxymidazolam is primarily formed through the hepatic metabolism of midazolam by CYP3A4 enzymes [, , , ]. It is further metabolized by uridine diphosphate glucuronosyltransferases (UGTs), mainly UGT2B4, into 1-hydroxymidazolam glucuronide, which is then renally excreted [, , ].
Q2: How do the pharmacokinetics of 1-hydroxymidazolam differ in critically ill patients?
A2: Critically ill children, especially those in the pediatric intensive care unit, often exhibit significantly reduced clearance of both midazolam and 1-hydroxymidazolam. This is likely due to reduced CYP3A4 and UGT activity stemming from inflammation [, ]. Similarly, critically ill adults with renal failure undergoing continuous hemodiafiltration may also experience altered elimination of 1-hydroxymidazolam glucuronide, depending on the membrane type used [].
Q3: Can 1-hydroxymidazolam accumulate to clinically significant levels?
A3: While midazolam and 1-hydroxymidazolam generally clear quickly, 1-hydroxymidazolam glucuronide can accumulate to high levels in patients with renal impairment. This accumulation has been linked to prolonged sedation and may complicate brain death diagnosis [, ].
Q4: Does the route of midazolam administration affect 1-hydroxymidazolam formation?
A4: Yes, the route of administration affects the pharmacokinetics of both midazolam and 1-hydroxymidazolam. For example, intramuscular administration of midazolam in ball pythons resulted in a delayed time to reach maximum plasma concentration (Tmax) for both compounds compared to intracardiac administration [].
Q5: How is 1-hydroxymidazolam used in CYP3A phenotyping?
A5: The ratio of 1-hydroxymidazolam to midazolam in plasma or saliva serves as a reliable indicator of CYP3A activity [, ]. This is because the formation of 1-hydroxymidazolam is directly dependent on CYP3A4-mediated metabolism.
Q6: What factors can affect the interpretation of 1-hydroxymidazolam/midazolam ratios for CYP3A phenotyping?
A6: Several factors can influence the interpretation of these ratios, including: * Genetic polymorphisms: The CYP3A53 genotype, common in Asian populations, is known to result in significantly reduced CYP3A5 expression, potentially impacting the ratios []. * Drug interactions: Co-administration of CYP3A4 inhibitors, such as diltiazem, can significantly decrease 1-hydroxymidazolam formation and alter the ratio []. Conversely, CYP3A4 inducers, like St. John's Wort, can increase 1-hydroxymidazolam formation []. * Age:* CYP3A activity and the response to enzyme modulators may be altered in elderly populations [].
Q7: Can alternative methods be used for CYP3A phenotyping?
A7: Research suggests that single plasma midazolam concentrations, normalized to dose, could potentially serve as a simpler alternative phenotypic trait for hepatic CYP3A activity [].
Q8: What analytical techniques are used to measure 1-hydroxymidazolam?
A8: Various methods are used to quantify 1-hydroxymidazolam, including: * High-Performance Liquid Chromatography (HPLC) with UV or MS detection: This method offers high sensitivity and selectivity for analyzing midazolam and its metabolites in various matrices like plasma, saliva, and liver microsomes [, , , , , , , ]. * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique allows for the simultaneous quantification of multiple analytes, including midazolam, 1-hydroxymidazolam, and other metabolites, even at low concentrations [, , , ]. * Gas Chromatography-Mass Spectrometry (GC-MS): While less common, GC-MS has been used for analyzing midazolam and its metabolites in plasma [, ].
Q9: How are in vitro models used to study 1-hydroxymidazolam formation?
A9: * Liver microsomes: Both human liver microsomes and recombinant CYP3A4 microsomes are widely used to investigate the kinetics of midazolam metabolism to 1-hydroxymidazolam and assess potential drug interactions [, , , , ]. * Modified Caco-2 monolayers: These cell lines, expressing CYP3A4, provide a valuable model for studying intestinal drug metabolism and transport, including the impact of protein binding on midazolam 1-hydroxylation [].
Q10: What are the challenges and considerations for in vitro–in vivo extrapolation (IVIVE) of midazolam metabolism?
A10: One challenge is the influence of organic solvents, commonly used to solubilize lipophilic substrates in vitro, on enzyme kinetic parameters. Studies show that solvents like methanol, ethanol, acetonitrile, and dimethyl sulfoxide can significantly affect the apparent km, Vmax, and intrinsic clearance (Clint) of CYP3A4-mediated midazolam metabolism [].
Q11: Are there differences in midazolam metabolism between recombinant CYP3A4 microsomes from different sources?
A11: Yes, studies comparing human and insect cell-derived microsomes revealed significant differences in enzyme kinetics for midazolam 1-hydroxylation. Notably, human microsomes exhibited a higher Km and lower Cl(int) compared to insect microsomes, suggesting potential implications for IVIVE [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.